

Application Notes & Protocols: Supercritical CO₂ Extraction of α-Humulene from Hops

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Compound of Interest

Compound Name:	Humulane
Cat. No.:	B1235185

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Introduction

α-Humulene is a naturally occurring monocyclic sesquiterpene found in the essential oils of numerous plants, most notably in hops (*Humulus lupulus L.*), where it contributes to the characteristic woody and spicy aroma.^[1] Beyond its role in the brewing industry, α-humulene has garnered significant interest from the pharmaceutical and drug development sectors due to its potent therapeutic properties. Research has demonstrated its anti-inflammatory, anticancer, and analgesic effects.^[2] The mechanism of action for its anti-inflammatory properties often involves the modulation of the NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokines.^{[2][3][4]} Its anticancer activity has been linked to the inhibition of the Akt signaling pathway, induction of apoptosis, and the generation of reactive oxygen species (ROS) in cancer cells.^{[2][5][6]}

Supercritical Fluid Extraction (SFE) using carbon dioxide (CO₂) is a sophisticated and environmentally friendly "green" technology for extracting bioactive compounds from plant materials.^[7] When CO₂ is heated and pressurized above its critical point (31.1°C and 73.8 bar), it enters a supercritical state, exhibiting properties of both a liquid and a gas.^[7] This allows it to effuse through solids like a gas and dissolve materials like a liquid, making it an ideal solvent. For hop extraction, supercritical CO₂ offers high selectivity, preserving the integrity of thermally sensitive compounds like humulene and producing a pure extract free from toxic organic solvent residues.^[8]

These application notes provide a comprehensive overview and detailed protocols for the extraction of α -humulene from hops using supercritical CO₂ technology, intended for researchers, scientists, and professionals in drug development.

Application Notes

The efficiency and selectivity of α -humulene extraction are governed by several key parameters of the SFE process.

- **Pressure:** Pressure is a critical parameter that directly influences the density and solvating power of supercritical CO₂. Higher pressures generally increase the density of the fluid, enhancing its ability to dissolve compounds. For the extraction of essential oils, including α -humulene, moderate pressures are often optimal. Studies show that aromatic compounds can be effectively extracted at pressures around 150 bar (2180 psi), while higher pressures (e.g., 300-500 bar) are typically used to maximize the yield of bitter acids.^[8] A two-step extraction, starting with a lower pressure to isolate the aromatic fraction (rich in humulene) before proceeding to a higher pressure for bitter acids, can be an effective fractionation strategy.^{[5][8]}
- **Temperature:** Temperature affects both the vapor pressure of the solute (humulene) and the density of the CO₂. At a constant pressure, increasing the temperature decreases the CO₂ density, which can reduce its solvating power.^[2] However, higher temperatures increase the vapor pressure of humulene, which can enhance its extraction. This interplay results in a "retrograde phenomenon," where at a certain pressure, increasing temperature may lead to a decrease in extraction yield.^[2] Optimal temperatures for hop essential oil extraction are typically in the range of 40°C to 60°C.^[5] For instance, an optimized process for a hop extract rich in volatiles was achieved at 43°C.^{[2][9]}
- **CO₂ Flow Rate:** The flow rate of supercritical CO₂ impacts the mass transfer of the target compounds. A higher flow rate can reduce the external mass transfer resistance around the hop particles, potentially increasing the extraction yield and reducing the time required to reach the desired yield.^[10] However, an excessively high flow rate might reduce the residence time of the solvent within the extractor, leading to incomplete extraction. The optimal flow rate needs to be determined based on the specific extractor geometry and particle size of the hop material.

- Hop Variety and Preparation: The concentration of α -humulene varies significantly among different hop varieties. Noble hops and some English varieties are known to have higher levels of humulene.^{[1][11]} For example, the Polaris variety can have a humulene content of 20-35% of its total oil.^[6] The raw material should be properly prepared, typically by grinding hop pellets to a consistent particle size (e.g., 0.5 mm), to increase the surface area available for extraction.^[2]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the supercritical CO₂ extraction of hops.

Table 1: Supercritical CO₂ Extraction Parameters for Hops from Literature

Hop Variety	Pressure (bar/MPa)	Temperature (°C)	Time (min)	CO ₂ Flow Rate	Total Yield (g/100g)	Reference
Ella	370 / 37	43	80	Not Specified	26.3	[2][9]
Magnum	150 / 15	40	150	97.7 L/h	7.54	[12]
Magnum	300 / 30	40	150	97.7 L/h	13.65	[5]
Sorachi Ace	150 / 15 (2180 psi)	40	150 (10 steps)	4 mL/min	13.65 (Aromatic Fraction)	[8]
Sorachi Ace	300 / 30 (4350 psi)	40	150 (10 steps)	4 mL/min	9.79 (Bitter Fraction)	[8]
Marynka	250 / 25	50	Not Specified	50 kg CO ₂ /kg hops	11.4	[13]
Nugget	200 / 20	40	240	Not Specified	14.6	[14]
Various	90-110 / 9-11	40-50	Not Specified	Not Specified	Not Specified	

Table 2: α -Humulene Content in Hops and Extracts

Hop Variety	Compound	Content (% of Total Oil or Extract)	Notes	Reference
Polaris	α -Humulene	20 - 35%	High humulene aroma hop variety.	[6]
Fuggle	α -Humulene	25.74% (relative)	From a sequential extraction study.	[15]
Chinook	α -Humulene	Not specified	Detected as a major volatile compound.	[15]
Marynka	α -Humulene	Not specified	Identified as a main compound in the essential oil.	
Ella	α -Humulene	Not specified	Identified as a major volatile contributing to aroma.	[2][9]

Experimental Protocols

Protocol 1: Supercritical CO₂ Extraction of α -Humulene

This protocol describes a general procedure for the selective extraction of an α -humulene-rich aromatic fraction from hop pellets.

1. Materials and Equipment

- Hop pellets (a variety with high humulene content is recommended).
- Grinder (e.g., high-speed mixer-grinder).

- Sieve (e.g., 40-mesh or ~0.5 mm).
- Supercritical Fluid Extraction (SFE) system (e.g., SFT-110 or similar), including an extraction vessel, pumps, temperature controller, and collection vial.
- High-purity CO₂ (99.99%).
- Cotton wool.
- Analytical balance.

2. Sample Preparation

- Grind the hop pellets into a fine powder using a grinder.
- Sieve the ground material to ensure a uniform particle size (e.g., ≤ 0.5 mm). This increases the surface area and improves extraction efficiency.
- Accurately weigh a specific amount of the ground hop powder (e.g., 20.0 g) for loading into the extraction vessel.

3. SFE Procedure (Aromatic Fraction)

- Place a small layer of cotton wool at the bottom of the extraction vessel to prevent particulate carryover.
- Carefully load the weighed hop powder into the 50 mL (or appropriate size) extraction vessel.
- Place a second layer of cotton wool on top of the powder to secure it.
- Seal the extraction vessel and place it into the SFE system.
- Set the extraction parameters for the selective isolation of the aromatic fraction, which is rich in α-humulene. A recommended starting point is:
 - Pressure: 150 bar (15 MPa or ~2180 psi).[8]
 - Temperature: 40°C.[8]

- CO₂ Flow Rate: 4 mL/min (adjust based on system specifications).[8]
- Pressurize the system with CO₂ to the setpoint.
- Perform the extraction. This can be done using a combination of static and dynamic steps. For example, 10 cycles of a 5-minute static soak followed by a 10-minute dynamic flow.[8] The total extraction time would be approximately 150 minutes.
- The extract is depressurized and collected in a pre-weighed collection vial. The aromatic fraction should appear as a bright yellow oil.[8]
- After collection, carefully depressurize the system.
- Remove the collection vial and weigh it to determine the total yield of the extract.
- Store the extract at 4°C in a sealed, dark container for subsequent analysis.

4. Optional Second Fraction (Bitter Acids)

- To extract the bittering compounds (α- and β-acids), the same hop material can be subjected to a second extraction step at higher pressure.
- Replace the collection vial.
- Increase the pressure to 300 bar (30 MPa or ~4350 psi) while maintaining the temperature at 40°C.[8]
- Repeat the extraction process. This fraction will contain the bitter acids and will typically be darker in color.[8]

Protocol 2: Quantification of α-Humulene by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the collected extract to identify and quantify α-humulene.

1. Materials and Equipment

- GC-MS system equipped with a Flame Ionization Detector (FID) for quantification.

- Capillary column suitable for terpene analysis (e.g., VF-1ms, Carbowax 20M, or similar).
- Helium (carrier gas).
- α -Humulene analytical standard.
- Solvent (e.g., n-hexane or ethanol).
- Microsyringes, vials, and volumetric flasks.

2. Sample and Standard Preparation

- Prepare a stock solution of the collected SFE extract by dissolving a known mass in a specific volume of solvent (e.g., 10 mg of extract in 1 mL of hexane).
- Prepare a series of standard solutions of α -humulene at different concentrations to create a calibration curve.

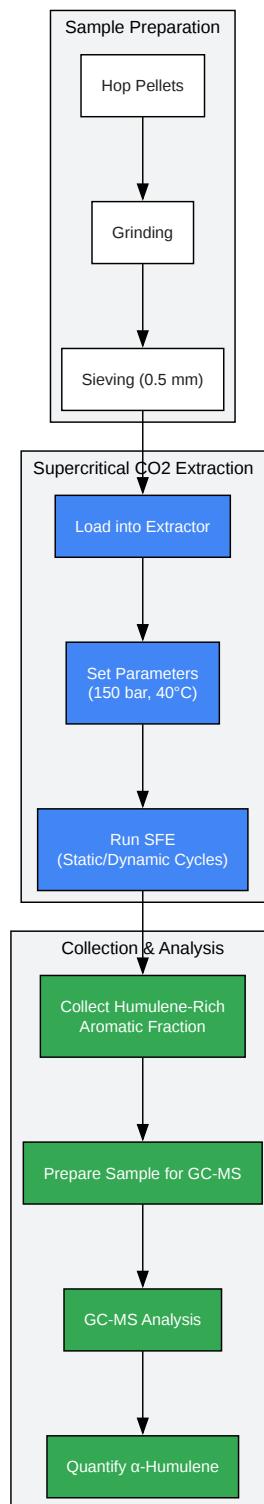
3. GC-MS Analysis

- Set up the GC-MS method. A typical temperature program could be:
 - Initial Temperature: 60°C, hold for 4 minutes.
 - Ramp: Increase to 280°C at a rate of 10°C/min.
 - Final Hold: Hold at 280°C for 3 minutes.
- Injection: Inject 1 μ L of the prepared sample or standard solution into the GC. A split ratio of 1:50 is common.
- Analysis: The compounds will separate on the column based on their boiling points and polarity. The mass spectrometer will fragment the eluting compounds, providing a mass spectrum that can be used for identification by comparing it to a spectral library (e.g., NIST).
- Quantification: Use the peak area from the FID detector for quantification. Create a calibration curve by plotting the peak area of the α -humulene standard against its

concentration. Use this curve to determine the concentration of α -humulene in the SFE extract sample.

Visualizations

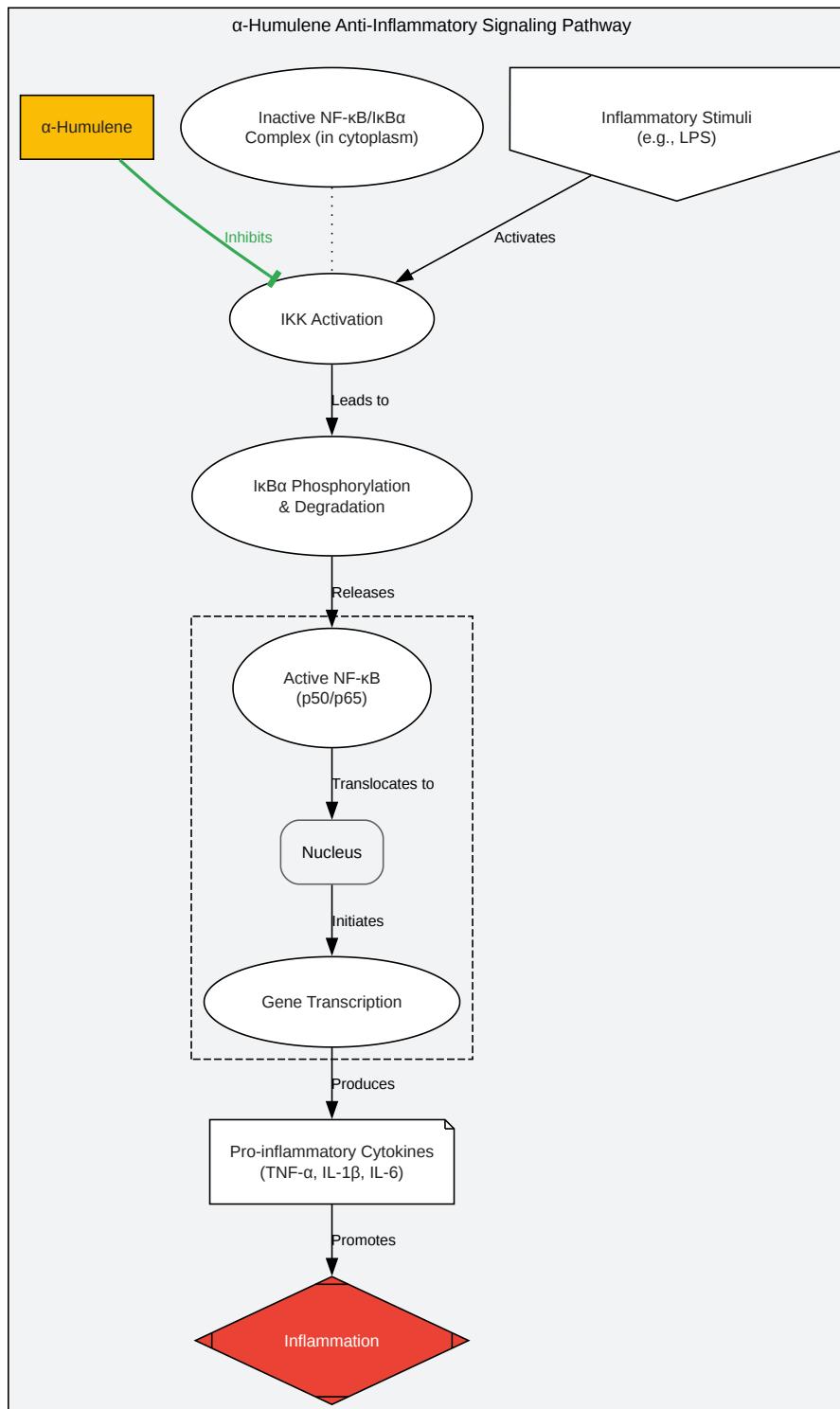
Experimental Workflow



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Caption: Workflow for the supercritical CO₂ extraction and analysis of α-humulene.

Signaling Pathway



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Caption: α -Humulene inhibits inflammation by blocking the NF- κ B signaling pathway.

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